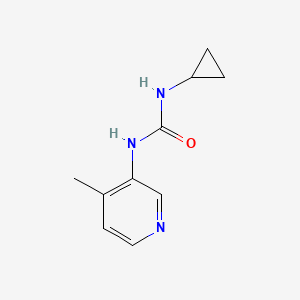
1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea is an organic compound that belongs to the class of ureas Ureas are known for their wide range of applications in medicinal chemistry, agriculture, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea can be synthesized through various methods. One common approach involves the reaction of cyclopropyl isocyanate with 4-methyl-3-aminopyridine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions (room temperature to 50°C) and in the presence of a base like triethylamine to neutralize the hydrochloric acid by-product.
Another method involves the use of 1,1’-carbonyldiimidazole (CDI) as a coupling agent. In this approach, 4-methyl-3-aminopyridine is first reacted with CDI to form an intermediate, which then reacts with cyclopropylamine to yield the desired urea compound.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, reduce waste, and improve safety. Solvent recovery and recycling are also crucial aspects of industrial production to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea moiety to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, as urea derivatives are known to inhibit various enzymes.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyclopropyl and pyridinyl groups can enhance binding affinity and specificity for the target enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclopropyl-3-(pyridin-3-yl)urea: Lacks the methyl group on the pyridine ring, which may affect its binding properties and reactivity.
1-Cyclopropyl-3-(4-chloropyridin-3-yl)urea: Contains a chlorine atom instead of a methyl group, potentially altering its electronic properties and biological activity.
1-Cyclopropyl-3-(4-methoxypyridin-3-yl)urea: Features a methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea is unique due to the presence of both the cyclopropyl and 4-methylpyridin-3-yl groups. These groups can confer specific electronic and steric properties, making the compound a valuable scaffold for the development of new molecules with desired biological activities.
Eigenschaften
Molekularformel |
C10H13N3O |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-cyclopropyl-3-(4-methylpyridin-3-yl)urea |
InChI |
InChI=1S/C10H13N3O/c1-7-4-5-11-6-9(7)13-10(14)12-8-2-3-8/h4-6,8H,2-3H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
VCLNFIPQNMMZTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC=C1)NC(=O)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



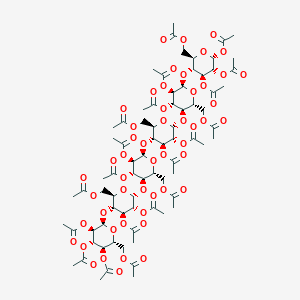
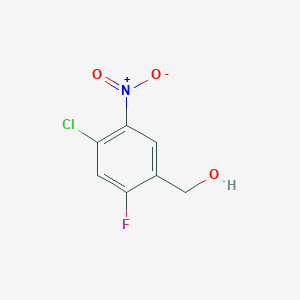
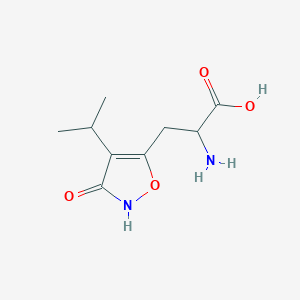
![2-(Methylthio)benzo[d]oxazole-6-acetonitrile](/img/structure/B12863718.png)
![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
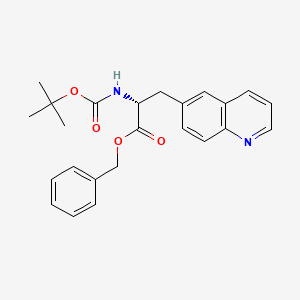
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
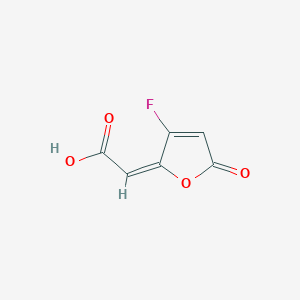
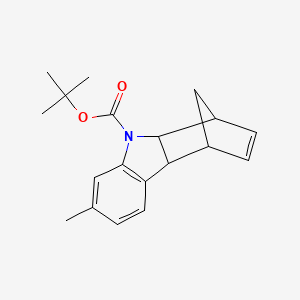
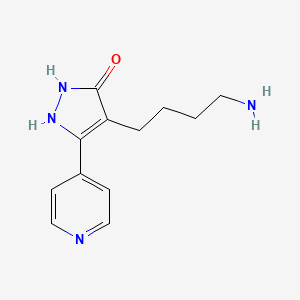

![N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine](/img/structure/B12863778.png)
![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide](/img/structure/B12863785.png)
